molecular formula C18H26N2O4S B7138410 N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide

N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide

Cat. No.: B7138410
M. Wt: 366.5 g/mol
InChI Key: KQTFEDJUUUPDQF-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a dioxothiolan ring, a phenylpropoxy group, and a pyrrolidine carboxamide moiety

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-18(19-16-9-12-25(22,23)14-16)20-10-8-17(13-20)24-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTFEDJUUUPDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCCCC2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the Phenylpropoxy Group: The phenylpropoxy group can be introduced via an etherification reaction, where a phenylpropyl alcohol reacts with an appropriate leaving group under basic conditions.

    Formation of the Pyrrolidine Carboxamide: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. The carboxamide functionality is then introduced through an amidation reaction with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The phenylpropoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylpropoxy derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide is dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The dioxothiolan ring and phenylpropoxy group may play key roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxamide can be compared with other compounds that feature similar functional groups, such as:

    N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

    N-(1,1-dioxothiolan-3-yl)-3-(3-phenylpropoxy)pyrrolidine-1-amine: Features an amine group instead of a carboxamide.

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